4-Brom-5-Nitrothiazol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

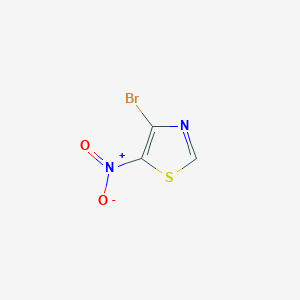

4-Bromo-5-nitrothiazole is a heterocyclic compound that contains both bromine and nitro functional groups attached to a thiazole ring.

Wissenschaftliche Forschungsanwendungen

4-Bromo-5-nitrothiazole has diverse applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.

Agrochemicals: The compound is explored for its potential use in developing pesticides and herbicides.

Material Science: It is utilized in the synthesis of advanced materials, including dyes and polymers, due to its unique electronic properties.

Wirkmechanismus

Target of Action

It is known that nitrothiazoles, a class of compounds to which 4-bromo-5-nitrothiazole belongs, are often used in medicinal chemistry due to their wide range of biological activities .

Mode of Action

Nitrothiazoles, in general, are known to be electron-accepting heterocycles due to the electron-withdrawing nitrogen of the imine (C=N) group . This property might play a role in their interaction with biological targets.

Biochemical Pathways

Nitrothiazoles are known to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Nitrothiazoles are known for their wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-nitrothiazole typically involves the nitration of 4-bromothiazole. One common method includes the use of a nitrating mixture, such as nitric acid and sulfuric acid, to introduce the nitro group into the thiazole ring . The reaction is carried out under controlled conditions to ensure the selective nitration of the desired position on the thiazole ring.

Industrial Production Methods: In an industrial setting, the production of 4-Bromo-5-nitrothiazole may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-5-nitrothiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium carbonate, at elevated temperatures.

Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like tin(II) chloride.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products:

Substitution: Products include various substituted thiazoles depending on the nucleophile used.

Reduction: The major product is 4-bromo-5-aminothiazole.

Oxidation: Products include sulfoxides and sulfones of the thiazole ring.

Vergleich Mit ähnlichen Verbindungen

- 2-Bromo-5-nitrothiazole

- 4-Bromo-5-nitroimidazole

- 5-Nitrothiazole

Comparison: 4-Bromo-5-nitrothiazole is unique due to the specific positioning of the bromine and nitro groups on the thiazole ring, which influences its reactivity and biological activity. Compared to 2-Bromo-5-nitrothiazole, the position of the bromine atom alters the electronic distribution and steric effects, leading to different chemical behaviors . Similarly, 4-Bromo-5-nitroimidazole, while structurally related, has different pharmacological properties due to the imidazole ring .

Biologische Aktivität

4-Bromo-5-nitrothiazole is a compound belonging to the nitrothiazole class, which is recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant research findings and data.

Overview of Nitrothiazoles

Nitrothiazoles are characterized by their electron-accepting heterocyclic structure, which allows them to interact with various biochemical pathways. The presence of both bromine and nitro groups in 4-bromo-5-nitrothiazole enhances its reactivity and biological potential. These compounds have been studied for their antimicrobial, anticancer, and antiparasitic properties.

The biological activity of 4-bromo-5-nitrothiazole can be attributed to several mechanisms:

- Electron Affinity : The electron-withdrawing nature of the nitro group contributes to the compound's ability to participate in redox reactions, affecting cellular metabolism.

- Enzyme Inhibition : Nitrothiazoles have been shown to inhibit key enzymes involved in energy metabolism, such as pyruvate:ferredoxin oxidoreductase (PFOR), which is crucial for anaerobic organisms .

- DNA Interaction : Some studies suggest that nitrothiazoles can induce DNA damage, making them potential candidates for cancer therapy .

Antimicrobial Activity

Research indicates that 4-bromo-5-nitrothiazole exhibits significant antimicrobial properties against various pathogens. Its effectiveness has been demonstrated in vitro against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 μg/mL |

| Staphylococcus aureus | 16 μg/mL |

| Candida albicans | 64 μg/mL |

Antiparasitic Activity

The compound has shown promising results against protozoan parasites such as Giardia lamblia and Trichomonas vaginalis. In comparative studies, its activity was found to be superior to that of standard treatments like metronidazole.

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| 4-Bromo-5-nitrothiazole | 1.95 | >10 |

| Metronidazole | 2.50 | <10 |

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of various nitrothiazole derivatives highlighted that 4-bromo-5-nitrothiazole exhibited a broad spectrum of activity against both aerobic and anaerobic bacteria. The study emphasized its potential as a lead compound for developing new antibiotics .

- Anticancer Potential : In vitro assays demonstrated that 4-bromo-5-nitrothiazole could inhibit the proliferation of cancer cell lines by inducing apoptosis. This was attributed to its ability to disrupt mitochondrial function and promote oxidative stress within cancer cells .

- Mechanistic Insights : Further investigations revealed that the compound's interaction with PFOR led to a decrease in acetyl-CoA production, thereby inhibiting energy metabolism in anaerobic pathogens.

Eigenschaften

IUPAC Name |

4-bromo-5-nitro-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrN2O2S/c4-2-3(6(7)8)9-1-5-2/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVUSUQMGFTQKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.